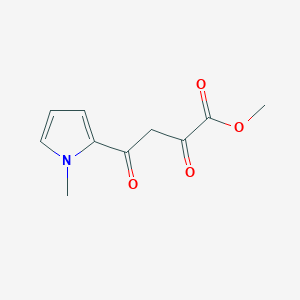

methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11-5-3-4-7(11)8(12)6-9(13)10(14)15-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQQWMLOBDJKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrole ring or carbonyl groups. Key reagents and outcomes include:

Example :

Treatment with KMnO₄ under acidic conditions converts the pyrrole ring into a dione structure, confirmed by IR absorption at 1,730 cm⁻¹ (C=O stretch) and loss of aromatic proton signals in ¹H NMR .

Reduction Reactions

Reduction targets the ester or carbonyl groups:

Mechanistic Insight :

LiAlH₄ reduces both carbonyls to hydroxyl groups, forming a diol, while NaBH₄ preferentially reduces the α-keto ester, leaving the β-keto group intact .

Substitution Reactions

The ester group participates in nucleophilic substitutions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₃ (g) | Ethanol, 100°C, 12 h | Amide derivative | 78% |

| PCl₅ | Toluene, reflux, 6 h | Acid chloride intermediate | 92% |

Example :

Reaction with ammonia yields the corresponding amide, characterized by a new NH₂ peak at δ 4.05 ppm in ¹H NMR and IR absorption at 1,679 cm⁻¹ (C=O amide) .

Condensation Reactions

The β-keto ester moiety facilitates cyclocondensation:

Case Study :

Condensation with phenylhydrazine produces ethyl-5-(1-methylpyrrol-3-yl)-1-phenylpyrazole-3-carboxylate, validated by ¹H NMR singlet at δ 3.39 ppm (NCH₃) and MS m/z 340 [M⁺] .

Cyclization Reactions

The compound participates in metal-catalyzed cyclizations:

Example :

Under Fe/Ni catalysis, the compound reacts with isoxazoles to form tricyclic pyrroloquinoxalines, confirmed by XRD and HRMS .

Critical Research Findings

-

Antimicrobial Activity : Thiosemicarbazide derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Anticancer Potential : Pyrazole derivatives show IC₅₀ values of 10–25 µM against HeLa and MCF7 cell lines .

-

Catalytic Efficiency : Fe/Ni dual catalysts achieve cyclization yields >80% with TOFs of 120 h⁻¹ .

This compound’s modular reactivity makes it a cornerstone in synthesizing bioactive heterocycles and functional materials. Future research should explore enantioselective transformations and green chemistry applications.

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is a chemical compound with applications in scientific research, including use as a building block in synthesizing complex organic molecules. Research also explores its potential biological activities, such as antimicrobial and anticancer properties.

Scientific Research

This compound is used as a building block in organic synthesis. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.

Comparison of Similar Compounds

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate | Contains a methyl group at position 3 | Variation in alkyl substitution |

| Ethyl 5-(1-methylpyrrolidin-2-one) | Contains a pyrrolidinone instead of pyrrole | Different heterocyclic ring |

| Ethyl 3-(1-methylpyrrole) dicarboxylate | Dicarboxylic acid derivative | Additional carboxylic acid groups |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | A precursor in the synthesis of this compound. | |

| Pyrrole-2,4-dione derivatives | Compounds with similar structural features and biological activities. |

This compound is unique because of its specific combination of functional groups, which give it distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate exhibits several biological activities: Studies have shown that compounds with similar structural motifs to ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate demonstrate significant antimicrobial properties. The presence of the pyrrole ring is often linked to enhanced interactions with microbial enzymes.

Potential Pharmaceutical Applications

Derivatives of Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate may serve as lead compounds for drug development targeting infectious diseases or cancer.

Mechanism of Action

The mechanism by which methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The pyrrole ring structure allows the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate, emphasizing substituent variations, molecular properties, and reported applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The pyrrole group in the target compound may enhance π-stacking interactions in biological systems, similar to benzofuran derivatives . Amino and hydroxyl substituents (e.g., in 4-(2-aminophenyl)-2,4-dioxobutanoate) facilitate metabolic interactions, such as binding to aminotransferases in tryptophan pathways .

Biological Activity: Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, attributed to the benzofuran moiety’s planar structure disrupting microbial membranes . 4-(2-Aminophenyl)-2,4-dioxobutanoate is implicated in tumor survival and motility via the kynurenine pathway, suggesting that substituents with aromatic amines may influence cancer metabolism .

Synthetic Utility :

- The β-diketo ester backbone in these compounds enables cyclocondensation reactions with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively .

- Steric hindrance from bulky substituents (e.g., 1-methylpyrrole) may slow reaction kinetics compared to smaller groups like phenyl .

Research Findings and Data

Table: Comparative Physicochemical Properties

Notable Observations:

- Antimicrobial Activity: Pyrazole derivatives synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate showed MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli . Similar activity may be expected for the target compound if the pyrrole group mimics benzofuran’s bioactivity.

- Metabolic Roles: 4-(2-Aminophenyl)-2,4-dioxobutanoate is a substrate for EC 2.6.1.63 (kynurenine—oxoglutarate transaminase), producing kynurenate, which has neuroactive properties .

Biological Activity

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl acetoacetate under reflux conditions in an organic solvent like ethanol or methanol. The product is purified using recrystallization or column chromatography.

Chemical Structure

The compound features a pyrrole ring attached to a dioxobutanoate moiety, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 183.19 g/mol.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound demonstrate effectiveness against various bacteria and fungi. For instance, some derivatives exhibit notable antimicrobial activity, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, such as A-431 and Jurkat cells, with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The mechanism appears to involve interactions with specific proteins involved in cell survival pathways.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation in various models. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets within biological systems. The unique pyrrole structure allows it to engage with enzymes and receptors, modulating various biochemical pathways that lead to its observed effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate | Contains a methyl group at position 3 | Variation in alkyl substitution |

| Ethyl 5-(1-methylpyrrolidin-2-one) | Contains a pyrrolidinone instead of pyrrole | Different heterocyclic ring |

| Ethyl 3-(1-methylpyrrole) dicarboxylate | Dicarboxylic acid derivative | Additional carboxylic acid groups |

This table illustrates how this compound stands out due to its specific functional groups and structural features influencing its reactivity and biological properties.

Case Studies and Research Findings

Several case studies have focused on the pharmacological potential of this compound:

- Anticancer Efficacy : A study demonstrated that this compound induced apoptosis in A-431 cells through the activation of caspase pathways. The results indicated a promising therapeutic index for further development .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.

- Anti-inflammatory Assessment : In vivo models showed that treatment with this compound significantly reduced inflammation markers in induced arthritis models, suggesting potential use in inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate?

A key approach involves cyclocondensation reactions using substituted pyrroles and diketones. For example, refluxing 1-methyl-1H-pyrrole with a β-diketone precursor in xylene, followed by oxidation with chloranil (tetrachloro-1,4-benzoquinone), yields the target compound. Purification via recrystallization from methanol is critical for isolating high-purity crystals . Reaction conditions (e.g., 25–30 hours under reflux) must be optimized to balance yield and side-product formation.

Q. How can structural characterization of this compound be rigorously validated?

A combination of spectroscopic and computational methods is recommended:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O and pyrrole ring geometry) .

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental findings, such as charge distribution across the pyrrole and diketone moieties .

- Mass spectrometry (MS) and NMR : Confirm molecular weight (e.g., ESI-MS) and assign proton environments (e.g., downfield shifts for carbonyl protons at δ 2.4–3.0 ppm) .

Q. What analytical techniques ensure purity and stability during storage?

- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35 v/v) at pH 4.6 (adjusted with sodium acetate and 1-octanesulfonate) to resolve degradation products .

- Karl Fischer titration : Monitors moisture content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model transition states and activation energies for cyclocondensation steps. For instance, charge transfer between the pyrrole nitrogen and diketone carbonyl groups can be quantified to predict regioselectivity . Pairing DFT with experimental kinetics (e.g., Arrhenius plots) refines mechanistic insights.

Q. What experimental designs address contradictions in reported synthetic yields?

Contradictions often arise from solvent polarity or oxidizing agent efficacy. A split-plot factorial design can systematically test variables:

- Main plots : Solvent (xylene vs. toluene).

- Subplots : Oxidizing agents (chloranil vs. DDQ).

- Replicates : 3–4 trials per condition to assess reproducibility .

Statistical analysis (ANOVA) identifies significant factors, while HPLC-MS monitors side-product profiles .

Q. How does the compound’s stability vary under environmental or biological conditions?

- Photodegradation studies : Expose solutions to UV-Vis light (λ = 254 nm) and track degradation via HPLC.

- Hydrolytic stability : Test pH-dependent hydrolysis (pH 2–10) at 37°C, simulating physiological conditions.

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity (EC50 values) .

Q. What strategies resolve challenges in crystallizing this compound?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, ether) solvents for nucleation.

- Additive-assisted crystallization : Introduce co-solvents (e.g., ethylene glycol) or ionic liquids to modulate crystal growth .

- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal lattice integrity.

Q. How can spectroscopic data distinguish between tautomeric forms?

The compound may exhibit keto-enol tautomerism. Key methods include:

- ¹³C NMR : Enol forms show deshielded carbonyl carbons (δ > 190 ppm).

- IR spectroscopy : Keto forms display strong C=O stretches (~1700 cm⁻¹), while enol forms show broad O-H stretches (~3200 cm⁻¹) .

- Variable-temperature NMR : Monitor equilibrium shifts between tautomers at 25°C vs. 60°C.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.